2-chloro-N-methyl-4-(piperazin-1-yl)benzamide hydrochloride
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Description
The compound “2-chloro-N-methyl-4-(piperazin-1-yl)benzamide hydrochloride” is likely to be a derivative of benzamide, which is an amide derivative of benzoic acid. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, it’s likely that it involves the reaction of an appropriate benzoyl chloride with N-methylpiperazine, followed by a substitution reaction to introduce the chloro group .Molecular Structure Analysis
The molecule contains a benzamide group, a chloro group at the 2-position of the benzene ring, and a N-methylpiperazine group at the 4-position. The presence of these functional groups would influence the molecule’s shape, polarity, and reactivity .Chemical Reactions Analysis
The compound, due to the presence of the amide and chloro groups, might undergo various chemical reactions, such as hydrolysis, substitution, and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group and the piperazine ring could make the compound soluble in polar solvents .Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-methyl-4-(piperazin-1-yl)benzamide hydrochloride involves the reaction of 2-chloro-4-(piperazin-1-yl)benzoic acid with N-methylamine followed by conversion of the resulting amide to the hydrochloride salt.", "Starting Materials": [ "2-chloro-4-(piperazin-1-yl)benzoic acid", "N-methylamine", "Hydrochloric acid", "Diethyl ether", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-(piperazin-1-yl)benzoic acid in diethyl ether.", "Step 2: Add N-methylamine to the solution and stir for several hours at room temperature.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to basic.", "Step 4: Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the diethyl ether solution to obtain the crude amide product.", "Step 6: Dissolve the crude amide product in methanol and add hydrochloric acid to the solution.", "Step 7: Concentrate the solution to obtain the hydrochloride salt of 2-chloro-N-methyl-4-(piperazin-1-yl)benzamide." ] } | |
CAS No. |
2137785-14-7 |
Molecular Formula |
C12H17Cl2N3O |
Molecular Weight |
290.2 |
Purity |
85 |
Origin of Product |
United States |
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